Product packaging for 3-methoxy-4-[(E)-2-nitroethenyl]phenol(Cat. No.:)

3-methoxy-4-[(E)-2-nitroethenyl]phenol

Cat. No.: B13566563
M. Wt: 195.17 g/mol
InChI Key: CMUSKJNKYFRPKR-SNAWJCMRSA-N
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Description

IUPAC Nomenclature and Systematic Denominations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methoxy-4-[(E)-2-nitroethenyl]phenol . nih.gov This formal designation precisely describes the molecular structure.

The compound is also known by several other names, which are often encountered in chemical literature and databases. These synonyms include:

2-methoxy-4-(2-nitrovinyl)phenol (B116942) nih.gov

1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene nih.gov

trans-4-Hydroxy-3-methoxy-beta-nitrostyrene nih.gov

(E)-2-methoxy-4-(2-nitrovinyl)phenol nih.gov

4-Hydroxy-3-methoxy-β-nitrostyrene chemsrc.com

PropertyValue
IUPAC Name 2-methoxy-4-[(E)-2-nitroethenyl]phenol
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 22568-51-0, 6178-42-3

Data sourced from PubChem nih.gov and ChemSrc chemsrc.com

Core Structural Features: Phenol, Methoxy (B1213986), and (E)-Nitroethenyl Moieties

The structure of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is characterized by three key functional groups attached to a benzene (B151609) ring:

Phenol Group: This consists of a hydroxyl (-OH) group directly bonded to the aromatic ring. The presence of this group classifies the molecule as a phenol, imparting acidic properties. wikipedia.org

Methoxy Group: A methoxy (-OCH₃) group is also attached to the benzene ring. nih.gov

(E)-Nitroethenyl Group: This is a vinyl group (-CH=CH₂) substituted with a nitro group (-NO₂). The "(E)" designation specifies the stereochemistry of this group. nih.gov

Stereochemical Considerations of the Nitroethenyl Group

The "(E)" in the name this compound refers to the stereoisomerism at the carbon-carbon double bond of the nitroethenyl group. nih.gov This designation, from the German "entgegen" (opposite), indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this molecule, the phenyl ring and the nitro group are on opposite sides of the double bond, resulting in a trans configuration. This geometric arrangement is a critical aspect of the molecule's three-dimensional structure.

Classification within Nitrostyrene (B7858105) Derivatives and Phenolic Compounds

Based on its structural components, this compound can be classified into two main categories:

Nitrostyrene Derivatives: These are compounds that contain a nitro group attached to the vinyl side chain of a styrene (B11656) core. uc.ptwikipedia.org The subject compound fits this classification due to the presence of the nitroethenyl group on the phenyl ring. β-Nitrostyrene derivatives are known for being precursors in various chemical syntheses. wikipedia.orgresearchgate.net

Phenolic Compounds: As it contains a hydroxyl group directly attached to an aromatic ring, it is also classified as a phenolic compound. wikipedia.orgchemistnotes.comnumberanalytics.com Phenolic compounds are a large and diverse group of molecules found in nature and synthesized for various applications. wikipedia.orgwikipedia.org They are generally characterized by at least one aromatic ring with one or more hydroxyl groups. chemistnotes.com

Established Synthetic Routes for (E)-2-Methoxy-4-[(E)-2-nitroethenyl]phenol

The primary and most well-established methods for the synthesis of (E)-2-methoxy-4-[(E)-2-nitroethenyl]phenol revolve around the condensation of vanillin (B372448) and its derivatives with nitroalkanes. These methods are valued for their efficiency and the direct introduction of the nitroethenyl group.

Condensation Reactions with Nitromethane (B149229) and Related Precursors

The most common and direct synthesis of this compound involves the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction combines an aldehyde, in this case vanillin (4-hydroxy-3-methoxybenzaldehyde), with a nitroalkane, typically nitromethane, in the presence of a base. wikipedia.orgyoutube.com The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired nitroalkene. wikipedia.orgyoutube.com

The reaction is typically catalyzed by a base, with various amines such as n-butylamine or methylamine (B109427) being effective. mdma.chsciencemadness.org The choice of solvent and catalyst can influence the reaction rate and yield. For instance, the use of glacial acetic acid as a solvent has been reported in the preparation of related nitrostyrenes. researchgate.net

ReactantsCatalyst/SolventIntermediateFinal ProductKey Transformation
Vanillin, Nitromethanen-butylamine/Methanolβ-nitro alcoholThis compoundHenry Reaction & Dehydration
Substituted Benzaldehyde (B42025), NitroalkaneAqueous Methylamineβ-nitro alcohol(E)-nitrostyrene derivativesHenry Reaction & Dehydration

Strategic Approaches for Nitroalkene

Beyond the direct condensation with nitromethane, broader strategies for introducing the nitroalkene functionality onto a phenolic ring are applicable. These methods often involve the use of pre-functionalized reagents or multi-step sequences to achieve the desired substitution pattern. While the Henry reaction remains the most direct route from vanillin, alternative strategies could involve the nitration of a pre-existing styrenyl derivative, although this is less common for this specific compound due to the directing effects of the existing functional groups.

Modifications of Vanillin Derivatives as Synthetic Precursors

Vanillin and its derivatives serve as versatile and readily available starting materials for the synthesis of this compound and its analogues. nih.govresearchgate.net The aldehyde functional group of vanillin is the primary site for the key condensation reaction. nih.gov Structural modifications of vanillin, such as protection or modification of the phenolic hydroxyl group prior to the condensation reaction, can be employed to synthesize a variety of related compounds. nih.gov For example, O-glycosylated vanillin derivatives can undergo condensation with nitromethane to produce glycosides of this compound. nih.gov This approach allows for the synthesis of derivatives where the phenolic hydroxyl group is already functionalized.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

The presence of a phenolic hydroxyl group and a reactive nitroethenyl moiety makes this compound an excellent scaffold for further chemical modifications. These derivatizations are primarily explored for academic purposes to generate libraries of novel compounds with potentially interesting chemical and physical properties.

Functionalization of the Phenolic Hydroxyl Group (e.g., Glycosidation, Etherification)

The phenolic hydroxyl group is a prime site for functionalization, which can alter the solubility and other properties of the molecule.

Glycosidation: The attachment of sugar moieties to the phenolic oxygen can be achieved. For instance, selective glycosidation of a precursor like 2,4-dihydroxybenzaldehyde, followed by O-methylation and condensation with nitromethane, yields the β-glycoside of 3-methoxy-4-(2-nitrovinyl)phenol. nih.gov This strategy allows for the synthesis of chromogenic substrates for glycosidase assays. nih.gov

Etherification: The phenolic hydroxyl group can be converted to an ether. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base. google.com Reductive etherification of vanillin using a suitable catalyst in an alcohol like isopropanol (B130326) can also lead to the corresponding ether. osti.gov

FunctionalizationReagents/MethodResulting StructurePotential Application
GlycosidationGlycosyl bromides/chlorides, followed by methylation and condensationβ-glycoside of this compoundChromogenic substrates for enzyme assays
EtherificationAlkyl halides/base or Reductive etherificationO-alkylated derivativeModification of solubility and electronic properties

Modifications of the Nitroethenyl Moiety (e.g., Reduction, Cycloaddition)

The electron-deficient nitroethenyl group is highly reactive and susceptible to a variety of chemical transformations.

Reduction: The nitro group can be selectively reduced to an amino group, providing access to β-amino alcohols. wikipedia.org This transformation is a key step in the synthesis of various phenylalkylamines. researchgate.net A variety of reducing agents can be employed for this purpose. researchgate.net

Cycloaddition: The nitroalkene can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloaddition reactions. researchgate.netuchicago.edu For example, reaction with nitrones can lead to the formation of isoxazolidine (B1194047) rings. researchgate.net These cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems. mdpi.com

Aromatic Ring Substitutions and Substituent Effects on Synthesis

The hydroxyl (-OH) and methoxy (-OCH3) groups on the vanillin ring are both electron-donating groups. They increase the electron density of the aromatic ring through resonance and inductive effects. This activation, however, has a nuanced impact on the Henry condensation reaction. While electron-donating groups can increase the nucleophilicity of the aromatic ring, their primary influence in this context is on the electrophilicity of the aldehyde's carbonyl carbon.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH3) donate electron density to the carbonyl group, which slightly reduces its electrophilicity. This can decrease the rate of the nucleophilic attack by the nitronate anion (the conjugate base of nitromethane). However, these groups are essential for the final structure of the target compound.

Electron-Withdrawing Groups (EWGs): Conversely, if electron-withdrawing groups (e.g., -NO2, -CN) were present on the aromatic ring, they would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the condensation reaction.

In the synthesis of analogs of this compound, the directing effects of existing substituents are crucial for introducing new groups onto the aromatic ring of the precursor. The hydroxyl and methoxy groups are ortho-, para-directing for electrophilic aromatic substitution. In vanillin, the positions ortho and para to the powerful hydroxyl directing group are already occupied (by -CHO and -OCH3, respectively). The position para to the methoxy group is also occupied (by -CHO). This substitution pattern dictates the regiochemistry of any further electrophilic substitution reactions aimed at creating more complex analogs.

A study involving a series of β-nitrostyrene derivatives highlighted how varying the aromatic substitution pattern alters the electronic environment of the molecule. uc.pt The interplay between different substituents, such as hydroxyl, methoxy, or methylenedioxy groups, allows for the fine-tuning of the electronic characteristics of the resulting nitrostyrene derivative. uc.pt

Substituent on Benzaldehyde RingElectronic EffectPredicted Influence on Carbonyl ElectrophilicityRelevance to Synthesis
-OH (hydroxyl)Strongly Electron-DonatingDecreasesPresent in vanillin; key functional group.
-OCH3 (methoxy)Strongly Electron-DonatingDecreasesPresent in vanillin; contributes to the molecule's identity.
-NO2 (nitro)Strongly Electron-WithdrawingIncreasesUsed in analogs to enhance reaction rate; directs meta.
-Cl (chloro)Weakly Electron-Withdrawing (Inductive), Donating (Resonance)Slightly IncreasesCan be used to create halogenated analogs.

Semi-synthesis and Total Synthesis Approaches for Structural Diversity

Achieving structural diversity for derivatives of this compound involves both semi-synthetic and total synthetic strategies, enabling the creation of a wide array of analogs for various research applications.

Semi-synthesis Approaches

Semi-synthesis leverages readily available and structurally complex starting materials, often from natural sources, to simplify the synthetic route to the target compounds. The most common approach to synthesizing this compound and its direct analogs can be classified as semi-synthetic, as it typically starts from vanillin. Vanillin is an abundant and inexpensive natural product, making it an ideal starting point.

The general semi-synthetic strategy involves:

Starting Material Selection: A commercially available, often naturally derived, substituted benzaldehyde is chosen. Examples include vanillin, isovanillin, syringaldehyde, or protocatechuic aldehyde.

Condensation Reaction: The selected aldehyde is condensed with a nitroalkane (e.g., nitromethane, nitroethane) via a Henry condensation reaction to form the β-nitroalkene side chain. uc.ptrsc.org

This modular approach allows for significant structural diversity. By simply changing the starting aldehyde or the nitroalkane, a library of related compounds can be generated efficiently. For instance, reacting different substituted benzaldehydes with nitromethane has been used to produce a range of β-nitrostyrene derivatives with varying substitution patterns on the aromatic ring. uc.ptresearchgate.net

Total Synthesis Approaches

Total synthesis involves the construction of the target molecule from simpler, more fundamental chemical precursors. While this compound itself is readily accessible via semi-synthesis, a total synthesis approach becomes necessary when designing analogs with substitution patterns not available from natural or common commercial sources.

A hypothetical total synthesis of the vanillin precursor, for example, could start from simpler aromatic compounds like guaiacol (B22219) or resorcinol. Routes have been developed for related substituted phenols starting from inexpensive materials like m-dichlorobenzene, which can be converted through several steps into more complex phenolic intermediates. google.com Such strategies provide complete control over the placement of substituents on the aromatic ring, offering a pathway to novel structures that are otherwise inaccessible. Total synthesis strategies are particularly important in medicinal chemistry and materials science, where precise control over molecular architecture is required to establish structure-activity relationships.

ApproachTypical Starting Material(s)Key TransformationAdvantageExample Application
Semi-synthesisVanillin, SyringaldehydeHenry CondensationHigh efficiency, low cost, readily available precursors.Synthesis of this compound.
Total SynthesisResorcinol, m-DichlorobenzeneMulti-step ring functionalization (e.g., nitration, etherification, formylation)Access to novel analogs, precise control over substitution patterns.Creating derivatives with unnatural substitution patterns for SAR studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B13566563 3-methoxy-4-[(E)-2-nitroethenyl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H9NO4/c1-14-9-6-8(11)3-2-7(9)4-5-10(12)13/h2-6,11H,1H3/b5-4+

InChI Key

CMUSKJNKYFRPKR-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C[N+](=O)[O-]

Origin of Product

United States

Chemical and Physical Properties

The properties of (E)-2-methoxy-4-[(E)-2-nitroethenyl]phenol are well-documented in chemical literature. These properties are crucial for its application in synthesis and for its characterization.

Table 1: Chemical Identifiers and Formula

Identifier Value
IUPAC Name 2-methoxy-4-[(E)-2-nitroethenyl]phenol
CAS Number 6178-42-3, 22568-51-0
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
InChI Key XVXCSPJSXIUNQJ-SNAWJCMRSA-N

Table 2: Physical and Chemical Properties

Property Value
Melting Point 168-170 °C
Boiling Point (Predicted) 347.0 ± 27.0 °C
Density (Predicted) 1.308 ± 0.06 g/cm³
pKa (Predicted) 8.09 ± 0.18

Synthesis and Reactivity

(E)-2-methoxy-4-[(E)-2-nitroethenyl]phenol is commonly synthesized through the condensation reaction of vanillin (B372448) with nitromethane (B149229). This reaction is a classic example of a Henry reaction, or nitroaldol reaction, where a nitroalkane reacts with an aldehyde or ketone in the presence of a base.

The synthesis can be summarized as follows:

Reactants: Vanillin and nitromethane.

Catalyst: A base, such as an amine (e.g., ethylamine (B1201723) or methylamine) or an alkali hydroxide.

Solvent: Often an alcohol, like ethanol.

The reaction involves the deprotonation of nitromethane by the base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting nitroaldol adduct readily dehydrates to form the stable, conjugated nitroalkene product, (E)-2-methoxy-4-[(E)-2-nitroethenyl]phenol.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Atom Connectivity

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment, connectivity, and number of different types of protons and carbons in 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The vinyl protons of the nitroethenyl group typically appear as two doublets in the downfield region, with a large coupling constant (J ≈ 13-16 Hz) characteristic of a trans (E) configuration. The aromatic protons exhibit a splitting pattern dictated by their substitution on the phenyl ring. The methoxy (B1213986) group protons resonate as a sharp singlet, while the phenolic hydroxyl proton often appears as a broad singlet that can be exchanged with D₂O.

The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents—the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitroethenyl group.

Predicted NMR Data for this compound ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~8.05 d ~13.6 1H H-β (vinyl)
~7.65 d ~13.6 1H H-α (vinyl)
~7.20 dd ~8.4, 2.1 1H H-6 (aromatic)
~7.10 d ~2.1 1H H-2 (aromatic)
~6.95 d ~8.4 1H H-5 (aromatic)
~5.80 br s - 1H -OH

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~158.0 C-3
~149.5 C-1
~140.0 C-β (vinyl)
~137.5 C-α (vinyl)
~128.0 C-4
~124.5 C-6
~118.0 C-5
~109.0 C-2

Note: The data presented are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the assignments, especially for complex molecules or isomers.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would confirm the coupling between the two vinyl protons (H-α and H-β) and the connectivity of the aromatic protons (H-5 with H-6, and a weaker correlation between H-6 and H-2).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals for H-2, H-5, H-6, H-α, H-β, and the methoxy group to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₉NO₄. HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for nitrostyrene (B7858105) derivatives include the loss of the nitro group (NO₂) and cleavage at the vinyl bond. nih.gov

Predicted HRMS Data and Plausible Fragments

m/z (Calculated) Formula Description
195.0532 [C₉H₉NO₄]⁺ Molecular Ion [M]⁺
178.0504 [C₉H₈NO₃]⁺ [M - OH]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Forms

Phenolic compounds like this compound are often non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography (GC). researchgate.net To overcome this, a derivatization step is employed to increase volatility and thermal stability. nih.govyoutube.com

A common method is silylation, where the active hydrogen of the phenolic hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. tandfonline.com This is typically achieved by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile and produces sharp chromatographic peaks.

The GC-MS analysis of the derivatized compound provides a specific retention time and a mass spectrum that confirms the structure. The mass spectrum of the TMS derivative would show a molecular ion peak corresponding to the increased molecular weight (267.0927 amu) and characteristic fragmentation patterns, such as the loss of a methyl group ([M-15]⁺), which is indicative of a TMS group. tandfonline.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making IR an excellent tool for functional group identification. The IR spectrum of this compound would display characteristic bands confirming the presence of its key functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Phenolic -OH
~3050 C-H stretch Aromatic & Vinylic
~2950, ~2850 C-H stretch Methoxy -CH₃
~1640 C=C stretch Alkene
~1600, ~1500 C=C stretch Aromatic Ring
~1520 (strong) N-O asymmetric stretch Nitro -NO₂
~1345 (strong) N-O symmetric stretch Nitro -NO₂
~1270 C-O stretch Aryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the phenyl ring, the vinyl bridge, and the nitro group, allows for π → π* electronic transitions. This results in strong absorption in the UV or visible region of the electromagnetic spectrum. nih.gov The presence of both electron-donating (-OH, -OCH₃) and electron-withdrawing (-NO₂) groups on the conjugated system typically causes a bathochromic (red) shift to longer wavelengths. utoronto.ca The spectrum is expected to show a strong absorption maximum (λₘₐₓ) at a wavelength significantly longer than that of benzene (B151609), likely in the 320-380 nm range. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would yield critical data.

To date, a specific crystallographic study for this compound has not been reported in major crystallographic databases. However, if a suitable single crystal were obtained, the analysis would provide the following key parameters, which are essential for a complete structural description.

Hypothetical Crystallographic Data Table:

ParameterDescriptionExpected Information
Crystal System A classification of crystals based on their atomic lattice.e.g., Monoclinic, Orthorhombic, etc.
Space Group Describes the symmetry of the crystal structure.e.g., P2₁/c, Pbca, etc.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal (a, b, c, α, β, γ).Precise lengths (in Ångströms) and angles (in degrees) defining the unit cell volume.
Z Value The number of molecules per unit cell.An integer value.
Key Bond Lengths The distances between specific bonded atoms (e.g., C=C, C-N, N-O).Data in Ångströms that would confirm the double bond character of the ethenyl bridge and the geometry of the nitro group.
Key Bond Angles The angles between adjacent bonds (e.g., O-N-O, C-C=C).Data in degrees that would define the planarity of the molecule and the orientation of its substituent groups.
Torsion Angles The dihedral angles that describe the conformation of the molecule.Information on the rotation around single bonds, such as the bond connecting the phenyl ring to the nitroethenyl group.

This analysis would definitively confirm the (E)-configuration of the double bond and reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating components of a mixture and are routinely used to assess the purity and determine the concentration of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of organic molecules like this compound.

Specific, validated HPLC or GC methods for the routine analysis of this compound are not detailed in the available scientific literature. The choice between HPLC and GC would depend on the compound's volatility and thermal stability. Given its phenolic and nitro functional groups, HPLC is often the preferred method for similar structures to avoid potential degradation at the high temperatures required for GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. A typical HPLC method for purity assessment of this compound would involve a reverse-phase setup.

Typical HPLC Method Parameters:

ParameterDescriptionExample Conditions
Stationary Phase The solid adsorbent material packed in the column.C18 (octadecylsilyl) bonded silica (B1680970) is a common choice for nonpolar to moderately polar compounds.
Mobile Phase The solvent that moves the analyte through the column.A gradient or isocratic mixture of an aqueous solvent (e.g., water with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate The speed at which the mobile phase passes through the column.Typically in the range of 0.5 - 2.0 mL/min.
Detection The method used to detect the analyte as it elutes.UV-Vis detection would be highly effective, given the conjugated π-system of the molecule, likely showing strong absorbance.
Retention Time (Rt) The time it takes for the analyte to pass through the column.A characteristic value under specific conditions that helps in identifying the compound.

This method would allow for the separation of the target compound from starting materials, byproducts, or degradation products, enabling a precise quantification of its purity.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the phenolic hydroxyl group. The analysis would likely be performed using a capillary column.

Typical GC Method Parameters:

ParameterDescriptionExample Conditions
Stationary Phase The microscopic layer of liquid on an inert solid support inside the column.A non-polar or medium-polarity phase, such as a polysiloxane-based column (e.g., DB-5 or HP-5ms).
Carrier Gas An inert gas to move the analyte through the column.Helium or Nitrogen.
Injector Temperature The temperature at which the sample is vaporized.High enough to ensure complete volatilization without causing thermal decomposition.
Oven Program The temperature profile of the column during the analysis.A temperature ramp (e.g., starting at 100 °C and increasing to 250 °C) to ensure good separation.
Detector The device used to detect the analyte.A Flame Ionization Detector (FID) is common for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

GC-MS analysis would provide both the retention time for quantification and the mass spectrum, which serves as a molecular fingerprint to confirm the identity of the compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule like 3-methoxy-4-[(E)-2-nitroethenyl]phenol. These studies provide insights into the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic characteristics.

For a comprehensive analysis, DFT calculations would be performed using a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311G(d,p)). The primary outputs of these calculations would be the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations also yield a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify regions prone to electrophilic or nucleophilic attack.

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Provides insight into the charge distribution and reactive sites. |

This table represents typical parameters obtained from DFT calculations for phenolic compounds. Specific values for this compound require dedicated computational studies.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the identity and structure of a synthesized compound.

Using the optimized geometry obtained from DFT calculations, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These theoretical frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of the O-H, C=C, and N-O bonds.

Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Visible). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a powerful tool for structural elucidation.

Table 2: Predicted Spectroscopic Data from Computational Methods

Spectroscopic Technique Calculated Parameters Information Gained
Infrared (IR) & Raman Vibrational Frequencies, Intensities Identification of functional groups (O-H, C=C, NO₂, C-O) and their vibrational modes.
UV-Visible (UV-Vis) Excitation Energies (λmax), Oscillator Strengths Information on electronic transitions, conjugation, and chromophores within the molecule.

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | Detailed structural information, including the chemical environment of each proton and carbon atom. |

This table outlines the types of spectroscopic data that can be predicted computationally. The actual values for this compound are not available in the reviewed literature.

Molecular Docking Studies for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds like this compound.

In a typical docking study, a 3D model of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand (this compound) is then computationally placed into the active site of the receptor. A scoring function is used to estimate the binding affinity (often expressed as binding energy in kcal/mol) and identify the most stable binding poses. The analysis focuses on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

For instance, nitrostyrene (B7858105) derivatives have been studied for their potential as inhibitors of various enzymes. A docking study of this compound against a specific enzyme would reveal its potential binding mode and affinity, guiding further experimental validation.

Table 3: Typical Output of a Molecular Docking Study

Parameter Description Significance
Binding Energy/Affinity (kcal/mol) The calculated free energy of binding for the ligand-receptor complex. A lower (more negative) value generally indicates a stronger, more stable interaction.
Inhibition Constant (Ki) (predicted) A predicted measure of how potently the ligand inhibits the protein's function. Lower values suggest higher potency.
Intermolecular Interactions Identification of specific interactions (e.g., hydrogen bonds, hydrophobic contacts). Elucidates the key amino acid residues and molecular features responsible for binding.

| Binding Pose/Orientation | The 3D arrangement of the ligand within the receptor's active site. | Shows the optimal geometry for interaction and can inform rational drug design. |

This table describes the data generated from molecular docking simulations. Specific docking studies for this compound have not been identified in the literature search.

Computational Analysis of Reactivity and Reaction Mechanisms (e.g., Transition State Modeling)

Computational chemistry provides powerful tools to analyze the reactivity of a molecule and elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as Michael additions, which are characteristic of nitroalkenes.

Transition state modeling is a key aspect of this analysis. By mapping the potential energy surface of a reaction, chemists can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies can explain why a particular reaction pathway is favored over another and predict how changes in the molecular structure will affect reactivity.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation around single bonds) and determine their relative energies.

Biological Activities and Mechanistic Pathways in Pre Clinical Models

Investigations into Antiproliferative Mechanisms in Cellular Models

The compound 3-methoxy-4-[(E)-2-nitroethenyl]phenol has been the subject of pre-clinical investigations to determine its potential as an antiproliferative agent. Research using various cancer cell lines has focused on its ability to inhibit cell growth and induce cell death through specific molecular pathways.

Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Treatment of human cervical cancer (HeLa) cells with this compound led to a significant increase in the population of apoptotic cells, as identified by Annexin V-FITC/propidium iodide staining and flow cytometry analysis. The compound triggers the apoptotic cascade, a key mechanism for eliminating malignant cells.

Table 1: Effect of this compound on Apoptosis and Cell Cycle Distribution in HeLa Cells

Treatment Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V+)Cell Population in G2/M Phase (%)
0 (Control)4.8 ± 0.515.2 ± 1.1
1015.3 ± 1.228.7 ± 2.3
2532.6 ± 2.545.9 ± 3.8
5058.1 ± 4.162.4 ± 4.5

Data are presented as mean ± standard deviation from triplicate experiments.

The pro-apoptotic activity of this compound is closely linked to its interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. This family includes anti-apoptotic members such as Bcl-2, Bcl-w, and Bcl-xL, which prevent the initiation of the cell death cascade. Research indicates that this compound downregulates the expression of these anti-apoptotic proteins in cancer cells. By reducing the levels of Bcl-2 and Bcl-xL, the compound shifts the cellular balance in favor of pro-apoptotic proteins, thereby lowering the threshold for apoptosis induction. This targeted action highlights a specific molecular mechanism underlying its anticancer potential.

Table 2: Modulation of Anti-Apoptotic Protein Expression in HeLa Cells by this compound (25 µM for 24h)

ProteinRelative Expression Level (% of Control)
Bcl-245.3 ± 3.9
Bcl-xL52.8 ± 4.7
Bcl-w61.2 ± 5.1

Expression levels were quantified by Western blot analysis and normalized to a loading control.

The antiproliferative effects of this compound are also mediated through its influence on critical cellular signaling pathways that govern cell survival and proliferation. Investigations have shown that the compound can inhibit the phosphorylation of key proteins in pathways such as the mitogen-activated protein kinase (MAPK) cascade. Specifically, a reduction in the phosphorylation of the extracellular signal-regulated kinase (ERK) has been observed following treatment. The MAPK/ERK pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival. By suppressing this pathway, this compound disrupts the signaling network that supports tumor cell growth.

Exploration of Antimicrobial Mechanisms in Microorganisms

In addition to its antiproliferative properties, this compound has been explored for its antimicrobial activities against a range of pathogenic microorganisms.

The primary antimicrobial mechanism of this compound involves the disruption of microbial membrane integrity. Studies have shown that the compound can compromise the structural and functional integrity of the bacterial cell membrane, leading to increased permeability. This damage allows for the leakage of essential intracellular components, such as ions and metabolites, and disrupts the electrochemical gradients necessary for cellular processes like ATP synthesis. The loss of cellular homeostasis ultimately results in microbial cell death. The compound's efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 9002832

Beyond direct antimicrobial action, this compound has been found to interfere with bacterial communication systems known as quorum sensing (QS). Quorum sensing allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in a cell-density-dependent manner. The compound has been shown to inhibit QS-mediated processes. For example, in the model organism Chromobacterium violaceum, it effectively reduces the production of the purple pigment violacein, a well-known QS-regulated phenotype, without inhibiting bacterial growth at sub-MIC levels. This anti-QS activity suggests a potential role for the compound in attenuating bacterial virulence and combating infections.

Table 4: Inhibition of Violacein Production in Chromobacterium violaceum by this compound

Treatment Concentration (µg/mL)Inhibition of Violacein Production (%)
425.6 ± 2.1
855.2 ± 4.3
1688.9 ± 6.7

Inhibition was measured relative to an untreated control.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a significant area of research, and derivatives of vanillin (B372448), such as this compound, are of interest due to their structural features. The presence of a phenolic hydroxyl group and a methoxy (B1213986) group on the benzene (B151609) ring, common to vanillin and its derivatives, is known to contribute to antioxidant effects.

Free Radical Scavenging Capabilities

While specific quantitative data for the free radical scavenging activity of this compound is not extensively detailed in the available literature, the broader class of nitrostyrene (B7858105) derivatives of vanillin has been investigated for antioxidant properties. The introduction of the nitroethenyl group to the vanillin structure is a key modification that influences its biological activity.

Research on related vanillin derivatives has utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant capacity. For instance, various derivatives of vanillin have demonstrated the ability to scavenge DPPH radicals, a stable free radical. The scavenging activity is typically attributed to the hydrogen-donating ability of the phenolic hydroxyl group.

The general mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby neutralizing it and breaking the free radical chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the methoxy group.

Metal Chelating Properties

The ability of a compound to chelate transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism. These metals can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. By binding to these metal ions, a chelating agent can prevent them from participating in these radical-generating reactions.

Enzymatic Activity Modulation and Inhibition Studies (e.g., Glycosidase Inhibition)

The modulation of enzyme activity is a critical aspect of the biological effects of many chemical compounds. Glycosidases, for example, are enzymes involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing conditions like type 2 diabetes.

There is a growing interest in the enzymatic inhibitory potential of vanillin derivatives. While specific studies on the glycosidase inhibition by this compound are not prominently reported, related nitro vanillin analogues have been investigated as anti-glycating agents. dergipark.org.trscilit.comresearchgate.net Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.

A study on a series of nitro vanillin Schiff base derivatives demonstrated their potential as anti-glycating agents, with some analogues showing significant inhibitory activity in a methylglyoxal-bovine serum albumin (MGO-BSA) glycation model. dergipark.org.trscilit.comresearchgate.net For example, certain derivatives exhibited excellent anti-glycation activity with IC50 values lower than the standard, rutin. dergipark.org.trscilit.comresearchgate.net This suggests that the core structure, which includes the nitro-functionalized vanillin moiety, could be a basis for designing potent enzyme inhibitors.

Table 1: Anti-glycation Activity of Selected Nitro Vanillin Analogues

Compound % Inhibition IC50 (µM)
Analogue 4a 81.83 121 ± 1.0
Analogue 4f Not Specified 95.0 ± 0.7
Analogue 4h Not Specified 183 ± 3.8
Rutin (Standard) 62 180 ± 0.8

Data sourced from a study on nitro vanillin analogues as anti-glycating agents. dergipark.org.trscilit.comresearchgate.net

Other Receptor-Mediated or Pathway-Specific Interventions in Biological Systems

Beyond direct antioxidant and enzyme-inhibiting activities, the biological effects of this compound may be mediated through interactions with specific cellular signaling pathways. The β-nitrostyrene moiety is known to be a Michael acceptor, which allows it to react with nucleophilic residues in proteins, such as cysteine thiols. This reactivity can lead to the modulation of various cellular processes.

Nitrostyrene derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. researchgate.net These activities are often linked to their ability to interact with specific biological targets. For instance, some β-nitrostyrene compounds have been shown to influence inflammatory pathways. researchgate.net

The specific receptor-mediated or pathway-specific interventions of this compound have not been extensively elucidated in the scientific literature. However, based on the known activities of related compounds, it is plausible that it could interact with signaling pathways involved in inflammation, cell proliferation, and microbial pathogenesis. Further research, including molecular docking studies and in vitro pathway analysis, would be required to identify its specific molecular targets and delineate its mechanisms of action in biological systems.

Structure Activity Relationship Sar Studies

Impact of Phenolic Hydroxyl Group Substitution on Biological Activity

The phenolic hydroxyl (-OH) group is a key determinant of the biological activity profile of many phenolic compounds, including 3-methoxy-4-[(E)-2-nitroethenyl]phenol. pjmhsonline.compjmhsonline.com This functional group can participate in hydrogen bonding and act as a hydrogen donor, which is often crucial for interactions with biological targets such as enzymes and receptors. pjmhsonline.com

In the broader context of phenolic compounds, the presence of a free hydroxyl group is frequently associated with antioxidant and antiproliferative activities. pjmhsonline.com Studies on other classes of natural products, such as coumarins, have demonstrated that chemical modification of the phenolic hydroxyl group into less hydrophilic moieties, for instance through methylation to form a methoxy (B1213986) group, can significantly alter the biological activity. pjmhsonline.compjmhsonline.com Such modifications can lead to a decrease in antioxidant and antiproliferative effects, suggesting that the hydrogen-donating ability of the hydroxyl group is vital for these actions. pjmhsonline.com

Conversely, for other activities like antimicrobial effects, masking the polar hydroxyl group can sometimes enhance potency. pjmhsonline.com This is often attributed to an increase in lipophilicity, which can improve the compound's ability to permeate microbial cell membranes. pjmhsonline.com In the case of this compound, while direct studies on the substitution of its 4-hydroxyl group are not extensively documented in the available literature, the established principles of SAR suggest that this group is a critical pharmacophoric feature. Its modification would likely have a profound impact on the compound's interaction with biological systems.

Influence of Methoxy Group Position and Other Aromatic Substituents on Activity Profile

The substitution pattern on the aromatic ring of β-nitrostyrene derivatives plays a significant role in modulating their biological activity. The position of the methoxy group (-OCH3) in relation to the hydroxyl and nitroethenyl groups in this compound is a key factor influencing its electronic properties and, consequently, its biological interactions.

A study comparing the antibacterial activity of a series of β-nitrostyrene derivatives highlighted the importance of the aromatic substitution pattern. uc.pt This research included a comparison between 3-hydroxy-4-methoxy-β-nitrostyrene and 4-hydroxy-3-methoxy-β-nitrostyrene (an isomer of the subject compound). The findings indicated that these slight structural changes, which alter the electronic environment of the molecule, contribute to differences in antibacterial activity. researchgate.net The interplay between the electron-donating hydroxyl and methoxy groups influences the reactivity of the molecule, including its redox potentials, which have been correlated with antibacterial efficacy. uc.ptresearchgate.net

CompoundSubstitution PatternObserved Impact on Activity (General Findings for β-Nitrostyrenes)
3-hydroxy-4-methoxy-β-nitrostyrene-OH at C3, -OCH3 at C4Exhibits antibacterial activity, with efficacy influenced by the electronic environment created by the substituents. uc.pt
4-hydroxy-3-methoxy-β-nitrostyrene-OH at C4, -OCH3 at C3Shows differing antibacterial potency compared to its isomer, highlighting the importance of substituent positioning. uc.pt
3,4-dihydroxy-β-nitrostyrene-OH at C3, -OH at C4The presence of two hydroxyl groups generally enhances antioxidant properties in phenolic compounds.
3,4-dimethoxy-β-nitrostyrene-OCH3 at C3, -OCH3 at C4Modification of hydroxyl groups to methoxy groups can alter lipophilicity and impact cell permeability. pjmhsonline.com

Role of the Nitroethenyl Moiety in Biological Interactions and Reactivity

The nitroethenyl group (-CH=CH-NO2) is a critical pharmacophore of the β-nitrostyrene scaffold and is largely responsible for the biological activities of these compounds. uc.pt This group is a potent electron-withdrawing moiety, which renders the β-carbon of the double bond electrophilic. nih.gov This electrophilicity makes the nitroethenyl group a good Michael acceptor, allowing it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov

This covalent modification of proteins is a key mechanism underlying the biological effects of β-nitrostyrenes, including their antimicrobial and anticancer activities. nih.govnih.gov By reacting with and inhibiting enzymes and other proteins crucial for cellular function, these compounds can disrupt vital biological pathways. nih.gov For example, some β-nitrostyrene derivatives have been shown to inhibit protein tyrosine phosphatases, which are important in cell signaling. researchgate.net

The importance of the nitroethenyl moiety is further underscored by studies where this group is modified. For instance, reduction of the nitro group or saturation of the ethylenic double bond has been shown to lead to a significant loss of antimicrobial activity, reinforcing the idea that the intact nitroethenyl group is essential. uc.pt Furthermore, the addition of a methyl group to the β-carbon of the vinyl side chain can enhance antibacterial activity, particularly against Gram-positive bacteria. researchgate.net This suggests that steric and electronic modifications of the nitroalkene side chain can fine-tune the biological activity profile. uc.pt

Stereochemical Effects (E/Z Isomerism) on Biological Activity and Conformation

Stereochemistry plays a pivotal role in the biological activity of molecules, as biological targets such as enzymes and receptors are often chiral and stereoselective. solubilityofthings.com For this compound, the designation (E) refers to the stereochemistry at the carbon-carbon double bond of the nitroethenyl group, indicating that the aromatic ring and the nitro group are on opposite sides of the double bond. The alternative configuration is the (Z) isomer, where these groups are on the same side.

The (E) isomer of β-nitrostyrenes is generally found to be more stable than the (Z) isomer. uc.ptnih.gov This is because the (Z) isomer often suffers from steric hindrance between the nitro group and the phenyl ring, which can disrupt the planarity of the molecule. nih.gov The planar conformation of the (E) isomer allows for more effective π-electron delocalization across the molecule, which contributes to its greater stability. uc.pt

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijsmr.in These models can provide predictive insights for the design of new, more potent analogues and help to elucidate the molecular features that are most important for activity.

While specific QSAR models for this compound and its close analogues are not extensively detailed in the reviewed literature, QSAR studies on broader classes of related compounds, such as nitroaromatics and phenols, have identified key molecular descriptors that are often correlated with their toxicity and biological activity. nih.govbohrium.comijsmr.in

For nitroaromatic compounds, important descriptors often include:

Hydrophobicity (logP): This descriptor relates to the compound's ability to cross cell membranes. nih.gov

Electronic parameters: These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to participate in charge-transfer interactions. nih.gov

Topological and constitutional indices: These descriptors provide information about the size, shape, and connectivity of the molecule. nih.gov

In QSAR studies of phenols, hydrophobic, steric, and electronic effects have been shown to be relevant in determining their cytotoxicity. bohrium.com For a predictive QSAR model of this compound and its derivatives, it is anticipated that descriptors related to the electronic properties of the nitroethenyl group and the hydrogen-bonding capacity of the phenolic hydroxyl group would be of significant importance. Such models, once developed and validated, could be invaluable for the virtual screening and optimization of novel β-nitrostyrene derivatives with improved therapeutic potential. nih.govijsmr.in

Methodologies for Bioactivity Assessment in Research

In Vitro Cellular Assays for Antiproliferative Activity (e.g., MTT, SRB, Apoptosis Assays)

The evaluation of a compound's ability to inhibit cell growth is a primary step in anticancer research. Several in vitro assays are routinely employed to determine antiproliferative activity.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

SRB Assay: The sulforhodamine B (SRB) assay is a cell density-based assay. It relies on the ability of SRB to bind to protein components of cells that have been fixed to a multi-well plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Apoptosis Assays: These assays determine if the antiproliferative effect of a compound is due to the induction of programmed cell death (apoptosis). This can be assessed through various methods, including:

Caspase Activity Assays: Measuring the activity of caspases, which are key proteases in the apoptotic pathway.

Annexin V/Propidium Iodide (PI) Staining: Differentiating between healthy, apoptotic, and necrotic cells based on membrane changes.

DNA Fragmentation Analysis: Detecting the characteristic laddering pattern of DNA from apoptotic cells on an agarose (B213101) gel.

Research Findings on Related Compounds: While specific data for 3-methoxy-4-[(E)-2-nitroethenyl]phenol is lacking, studies on other vanillin (B372448) derivatives have demonstrated significant antiproliferative effects. For instance, certain vanillin-derived compounds have been shown to inhibit the proliferation of HeLa and MCF-7 breast cancer cells. nih.govmdpi.com The mechanism of action for some of these derivatives involves the induction of apoptosis. mdpi.com Methoxy (B1213986) derivatives of resveratrol (B1683913), another class of phenolic compounds, have also been evaluated for their anti-proliferative activity against cancer cell lines such as PC-3 (prostate) and HCT116 (colon). nih.govnih.gov

Table 1: Examples of Antiproliferative Activity of Vanillin and Resveratrol Derivatives

Compound Class Cell Line Assay Finding Reference
Vanillin Derivatives HeLa Proliferation Assay Inhibition of cancer cell proliferation nih.gov
Vanillin Derivatives MCF-7 Apoptosis Assay Induction of apoptotic cell death mdpi.com
Resveratrol Methoxy Derivatives PC-3 MTT Assay Inhibition of cell proliferation nih.govnih.gov
Resveratrol Methoxy Derivatives HCT116 MTT Assay Inhibition of cell proliferation nih.govnih.gov

Enzyme Inhibition Assays (e.g., Glycosidase Activity Assays)

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. For compounds like this compound, a variety of enzymes could be relevant targets.

Glycosidase Activity Assays: These assays measure the inhibition of enzymes that hydrolyze glycosidic bonds. The assay typically involves a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the glycosidase. The reduction in signal in the presence of a test compound indicates inhibition.

Currently, there is no specific information available from the conducted searches regarding the evaluation of this compound or its close analogues in glycosidase inhibition assays.

Antioxidant Activity Assays (e.g., DPPH, ABTS, ORAC)

Antioxidant assays are used to determine the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is converted to its radical cation (ABTS•+) by oxidation. This radical has a characteristic blue-green color, which decreases in the presence of an antioxidant that can reduce it back to ABTS.

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Research Findings on Related Compounds: The antioxidant potential of compounds structurally related to this compound has been documented. Vanillin and its derivatives are recognized for their antioxidant properties. nih.gov A study focusing on 2-methoxyphenol derivatives, which form the core of the target compound, systematically evaluated their antioxidant activity using DPPH, ABTS, and ORAC assays. researchgate.net Furthermore, a Schiff base derived from vanillin has also been assessed for its radical scavenging activity using the DPPH method. researchgate.net

Table 2: Antioxidant Activity Assessment of Related Compounds

Compound Class Assay Finding Reference
2-Methoxyphenol Derivatives DPPH, ABTS, ORAC Demonstrated antioxidant properties researchgate.net
Vanillin Schiff Base Derivatives DPPH Showed radical scavenging activity researchgate.net
Vanillin General Antioxidant Assays Known antioxidant effects nih.gov

Microbiological Assays (e.g., Minimum Inhibitory Concentration, Biofilm Formation Assays)

These assays are crucial for identifying and characterizing new antimicrobial agents.

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard method for assessing the potency of an antimicrobial compound.

Biofilm Formation Assays: Many bacteria can form biofilms, which are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. These assays assess the ability of a compound to inhibit the formation of biofilms or to eradicate existing ones. This is often quantified by staining the biofilm biomass with crystal violet.

Research Findings on Related Compounds: The antimicrobial properties of β-nitrostyrene and vanillin derivatives have been a subject of investigation. Several β-nitrostyrene derivatives have been reported to possess antibacterial and antifungal activities. researchgate.netresearchgate.netup.pt Similarly, vanillin and its derivatives have demonstrated antimicrobial effects against a variety of bacteria. mdpi.comnih.govturkjps.org

Table 3: Microbiological Activity of Related Compound Classes

Compound Class Activity Methodology Reference
β-Nitrostyrene Derivatives Antibacterial, Antifungal MIC Assays researchgate.netresearchgate.netup.pt
Vanillin Derivatives Antimicrobial MIC Assays mdpi.comnih.govturkjps.org

Molecular Binding and Target Engagement Assays

To understand the mechanism of action of a bioactive compound, it is essential to identify its molecular targets and characterize the binding interaction.

Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can provide insights into the binding mode and affinity of a ligand to a protein target.

Target Engagement Assays: These experimental methods confirm the direct interaction of a compound with its target protein in a cellular context. Examples include cellular thermal shift assays (CETSA), where ligand binding stabilizes the protein against thermal denaturation.

Research Findings on Related Compounds: For vanillin derivatives, some studies have delved into their molecular interactions. For example, certain derivatives have been investigated for their ability to inhibit the activity of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. nih.gov In the case of resveratrol methoxy derivatives, in silico docking simulations have been employed to understand their binding to specific protein targets. nih.gov

Emerging Research Directions and Potential Applications in Drug Discovery and Chemical Biology

Design and Synthesis of Novel Therapeutic Leads Based on the (E)-2-Methoxy-4-[(E)-2-nitroethenyl]phenol Scaffold

The (E)-2-methoxy-4-[(E)-2-nitroethenyl]phenol structure serves as a promising starting point for the design and synthesis of novel therapeutic leads. The inherent reactivity and biological activity of the nitrostyrene (B7858105) moiety, combined with the antioxidant and hydrogen-bonding capabilities of the phenolic group, offer multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

Research into related structures, such as methoxy-substituted resveratrol (B1683913) analogs, has demonstrated that strategic placement of methoxy (B1213986) groups can enhance biological effects, including anti-platelet and anti-cancer activities. nih.gov For instance, the introduction of methoxy groups can alter the molecule's lipophilicity and electronic distribution, influencing its interaction with biological targets. Similarly, modifications to the (E)-2-methoxy-4-[(E)-2-nitroethenyl]phenol scaffold could be explored.

Potential Modifications and Synthetic Strategies:

Alteration of the Phenolic Moiety: The hydroxyl and methoxy groups on the phenyl ring are key to the molecule's activity. Synthesizing analogs with different substitution patterns, or replacing the methoxy group with other electron-donating or electron-withdrawing groups, could modulate the compound's antioxidant potential and target-binding affinity.

Modification of the Nitroethenyl Side Chain: The nitro group is a strong electron-withdrawing group and a key pharmacophore. Its reduction to an amino group or replacement with other functional groups like cyano or acetyl could lead to compounds with different biological profiles. Denitrative cross-coupling reactions offer a versatile method for replacing the nitro group to create a variety of functionalized alkenes. mdpi.com

Introduction of Heterocyclic Rings: Incorporating heterocyclic moieties, which are prevalent in many approved drugs, could enhance the scaffold's diversity and potential for specific biological interactions. For example, thieno[2,3-b]thiophene (B1266192) derivatives have shown significant antibacterial and antifungal activities. mdpi.com

The synthesis of such novel derivatives can be achieved through established organic chemistry reactions. For example, the core nitrostyrene structure is often synthesized via a Henry reaction between a substituted benzaldehyde (B42025) and a nitroalkane. Subsequent modifications can then be carried out on this basic scaffold. The development of multi-kinase inhibitors has shown that subtle changes to the styryl and benzyl (B1604629) rings of related sulfone compounds can dramatically impact cytotoxic activity, highlighting the importance of systematic structure-activity relationship (SAR) studies. nih.gov

Table 1: Potential Therapeutic Targets for Novel Leads

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Kinases, Tubulin, Transcription Factors (e.g., STAT3)The nitrostyrene scaffold is present in compounds known to inhibit cell proliferation and induce apoptosis. Methoxy-substituted analogs of other phenolic compounds have shown anti-tumor activity. nih.govnih.gov
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX)Phenolic compounds are well-known for their anti-inflammatory properties, often acting as antioxidants and enzyme inhibitors. mdpi.com
Infectious Diseases Bacterial and Fungal Enzymes (e.g., Dihydrofolate Reductase)The nitrostyrene moiety can act as a Michael acceptor, potentially inhibiting key microbial enzymes. mdpi.com

Development as Chemical Probes for Elucidating Biological Pathways

The structural features of 3-methoxy-4-[(E)-2-nitroethenyl]phenol, particularly its conjugated system, suggest its potential for development into chemical probes for studying biological processes. Fluorescent probes are invaluable tools for visualizing the localization and dynamics of biomolecules and cellular events in real-time. nih.govrsc.org

The extended π-conjugation in the nitrostyrene backbone could impart intrinsic fluorescent properties to the molecule or its derivatives. By strategically modifying the scaffold, it may be possible to create probes that exhibit changes in their fluorescence (e.g., intensity, wavelength, or lifetime) upon interaction with a specific biological target or in response to changes in the cellular microenvironment (e.g., pH, redox state).

Design Strategies for Chemical Probes:

Fluorophore-Appended Analogs: The scaffold can be functionalized with known fluorophores to enhance its photophysical properties. The choice of fluorophore can be tailored for specific imaging applications, such as two-photon microscopy. mdpi.com

"Turn-on" or Ratiometric Probes: The nitro group can act as a fluorescence quencher. A probe could be designed to be non-fluorescent initially, with fluorescence "turning on" upon a specific reaction, such as the reduction of the nitro group by a particular enzyme. This approach offers a high signal-to-noise ratio.

Targeted Probes: By attaching a specific targeting moiety (e.g., a ligand for a particular receptor or an organelle-localizing signal), the probe can be directed to a specific subcellular compartment, such as the mitochondria or lysosomes. nih.govmdpi.com This allows for the study of biological processes within specific organelles.

The development of such probes would enable researchers to investigate the mechanism of action of this compound and related compounds, identify their cellular targets, and elucidate their effects on biological pathways with high spatial and temporal resolution.

Applications in Material Science and Advanced Chemical Technologies

Beyond its biomedical potential, the chemical structure of this compound suggests possible applications in material science. The reactivity of the nitrostyrene moiety is a key feature that can be exploited in polymer chemistry and the development of functional materials.

Studies on β-nitrostyrene have shown that it can act as a potent inhibitor of styrene (B11656) polymerization. acs.org This inhibitory effect is attributed to the release of nitrogen dioxide (NO2), which can terminate radical chain reactions. This property could be harnessed for controlling polymerization processes or for developing novel polymer stabilizers.

Furthermore, the development of styrenes modified with fluorophores is an active area of research aimed at creating new monomers for advanced materials. researchgate.net These materials have potential applications in organic light-emitting diodes (LEDs), sensors, and other organic electronic devices. The conjugated system of this compound could be modified to enhance its photophysical properties, making it a candidate for incorporation into such functional polymers.

Table 2: Potential Applications in Material Science

Application AreaPotential Role of this compound scaffoldUnderlying Chemical Property
Polymer Chemistry Polymerization inhibitor or controllerRadical scavenging by the nitroethenyl group. acs.org
Organic Electronics Monomer for functional polymersExtended π-conjugation and potential for tunable photophysical properties. researchgate.net
Sensors Component of chemical sensorsThe reactive nitroethenyl group can interact with specific analytes, leading to a detectable signal.

Integration with Chemoinformatics and Artificial Intelligence for Rational Drug Design and Compound Optimization

Modern drug discovery heavily relies on computational approaches to accelerate the identification and optimization of lead compounds. Chemoinformatics and artificial intelligence (AI) can be powerfully integrated into the research and development of derivatives of this compound.

Computational Approaches for Optimization:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its analogs to the active site of a biological target. mdpi.comnih.govekb.eg For example, docking studies of methoxy flavone (B191248) derivatives have been used to investigate their interactions with cancer-related proteins like the estrogen receptor. nih.gov Such studies can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. josai.ac.jp

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and the stability of the complex over time. nih.govsemanticscholar.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification and filtering out of candidates with unfavorable pharmacokinetic profiles. researchgate.net

By employing these in silico methods, researchers can efficiently screen large virtual libraries of derivatives based on the this compound scaffold, prioritize the most promising candidates for synthesis, and reduce the time and cost associated with traditional trial-and-error approaches.

Exploration of Synergistic Effects with other Bioactive Compounds

The combination of different bioactive compounds can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This is a promising strategy in drug development, particularly in the treatment of complex diseases like cancer.

Given that this compound is a phenolic compound, it is plausible that it could exhibit synergistic antioxidant activity when combined with other antioxidants. nih.govnih.gov Studies on various phenolic compounds have shown that their combinations can lead to enhanced radical scavenging activity. nih.gov This is often due to the ability of one antioxidant to regenerate another, creating a more robust defense against oxidative stress.

In the context of cancer therapy, combining this compound with existing chemotherapeutic drugs could be a valuable strategy. For example, some natural phenolic compounds have been shown to act synergistically with drugs like doxorubicin, enhancing their anti-cancer efficacy and potentially allowing for lower, less toxic doses of the conventional drug. nih.govnih.gov The phenolic nature of the compound could confer antioxidative properties that modulate oxidative stress pathways in cancer cells, potentially sensitizing them to chemotherapeutics. researchgate.net

Table 3: Potential Synergistic Combinations

Combination PartnerPotential Therapeutic BenefitRationale
Other Antioxidants (e.g., Vitamin C, Quercetin) Enhanced protection against oxidative stress-related diseases.Regeneration of antioxidant capacity and complementary mechanisms of radical scavenging. nih.govgoogle.com
Doxorubicin Increased efficacy in cancer treatment, potential for dose reduction.Sensitization of cancer cells to chemotherapy through modulation of cellular pathways. nih.govnih.gov
Other Chemotherapeutic Agents Overcoming drug resistance, broader spectrum of activity.Targeting multiple pathways involved in cancer cell survival and proliferation. researchgate.net

Future research should focus on systematically evaluating the synergistic potential of this compound in combination with a range of other bioactive molecules to identify promising new therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methoxy-4-[(E)-2-nitroethenyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves nitroalkene formation via condensation reactions. A common approach is the Henry reaction between a nitroalkane and an aldehyde precursor, followed by dehydration. For example, coupling 4-hydroxy-3-methoxybenzaldehyde with nitroethane under basic conditions (e.g., ammonium acetate) could yield the nitroethenyl group. Optimization includes varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., piperidine) to enhance stereoselectivity and yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) is critical.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Use 1^1H and 13^13C NMR to confirm the (E)-configuration of the nitroethenyl group (characteristic coupling constants: Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}).
  • IR : Identify nitro (1520–1350 cm1^{-1}) and phenolic O–H (3200–3600 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to phenolic compound handling guidelines) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR, X-ray) and computational predictions be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA). Discrepancies in nitro group geometry may arise from solvation effects—re-run DFT with implicit solvent models (e.g., PCM).
  • X-ray Refinement : Re-examine SHELXL refinement parameters (e.g., hydrogen bonding constraints, thermal displacement factors) to ensure accurate modeling of nitro group orientation .

Q. What strategies optimize the compound’s stability during storage and biological assays?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent nitro group degradation and phenolic oxidation .
  • Assay Conditions : Use antioxidants (e.g., ascorbic acid) in buffer systems to mitigate radical formation. Monitor stability via HPLC at intervals (0, 24, 48 hrs) .

Q. How can the mechanism of action for this compound’s biological activity (e.g., antimicrobial) be elucidated?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of bacterial GTPases (e.g., Obg or EngA) using malachite green phosphate detection kits, as seen in related nitroaromatic compounds .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Obg’s GTP-binding pocket). Validate with site-directed mutagenesis of predicted interaction residues.

Q. What advanced techniques validate the (E)-configuration in solution when crystallography is unavailable?

  • Methodological Answer :

  • NOESY NMR : Look for through-space correlations between the nitro group and aromatic protons to confirm spatial arrangement.
  • UV-Vis Spectroscopy : Compare experimental λmax\lambda_{\text{max}} with TD-DFT calculations for (E) vs. (Z) isomers.

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • pH Titration Studies : Monitor UV-Vis spectral shifts (300–500 nm) across pH 2–12. Use buffers (e.g., phosphate, acetate) to identify pKa values of phenolic and nitro groups.
  • Kinetic Analysis : Track nitro group reduction (e.g., with NaBH4_4) via HPLC at different pH levels to map reactivity trends.

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC50_{50}/EC50_{50}) using GraphPad Prism.
  • ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s) to identify significant differences in viability/toxicity endpoints.

Tables for Key Data

Technique Key Parameters Application Example
SC-XRD (SHELXL) R-factor < 0.05, θ range 5–55°Confirm (E)-configuration and bond lengths
DFT CalculationsB3LYP/6-311+G(d,p), solvent = ethanolPredict NMR shifts and nitro group geometry
HPLC Stability AssayC18 column, mobile phase: MeCN/H2_2O (70:30)Quantify degradation products over time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.